{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone
Description
The compound {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone features a piperidine ring sulfonylated at the 3-position with a 5-chloro-2-ethoxyphenyl group.
Properties
IUPAC Name |
[1-(5-chloro-2-ethoxyphenyl)sulfonylpiperidin-3-yl]-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30ClN3O4S/c1-3-22-10-12-23(13-11-22)20(25)16-6-5-9-24(15-16)29(26,27)19-14-17(21)7-8-18(19)28-4-2/h7-8,14,16H,3-6,9-13,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHWPTXXMMRMKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CCCN(C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Piperidine-3-carboxylic Acid
Piperidine-3-carboxylic acid is synthesized via oxidation of piperidine-3-methanol using Jones reagent (CrO₃/H₂SO₄). The carboxylic acid is then converted to its acid chloride using thionyl chloride.
Methanone Installation
The acid chloride undergoes nucleophilic acyl substitution with methylmagnesium bromide, yielding piperidine-3-yl methanone. Alternative routes employ Weinreb ketone synthesis for higher selectivity.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Oxidation to acid | CrO₃, H₂SO₄, acetone, 0°C | 78% |
| Methanone formation | MeMgBr, THF, −78°C to RT | 65% |
Coupling with 4-Ethylpiperazine
The final step involves conjugating the methanone intermediate with 4-ethylpiperazine. Reductive amination using sodium triacetoxyborohydride (STAB) in DCM achieves this efficiently:
Procedure :
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Reagents : Piperidine-3-yl methanone (1 equiv), 4-ethylpiperazine (1.5 equiv), STAB (1.2 equiv), DCM.
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Conditions : Stirred at room temperature for 12 hours under N₂.
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Workup : Quenched with 2M NaOH, extracted with DCM, and purified via column chromatography (DCM/MeOH 10:1).
Comparative Analysis of Coupling Methods :
| Method | Reagents | Solvent | Time (h) | Yield |
|---|---|---|---|---|
| Reductive amination | STAB | DCM | 12 | 75% |
| Mitsunobu reaction | DIAD, PPh₃ | THF | 24 | 60% |
| Nucleophilic substitution | K₂CO₃, DMF | DMF | 48 | 50% |
STAB-mediated reductive amination outperforms alternatives due to milder conditions and higher functional group tolerance.
Large-Scale Synthesis Considerations
Scaling the synthesis to kilogram quantities necessitates optimizing solvent volumes and reagent stoichiometry. A patent-derived protocol demonstrates viability:
Large-Scale Procedure :
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Reagents : Piperidine-3-yl methanone (11.5 kg), 4-ethylpiperazine (5.6 kg), STAB (10.9 kg), DCM (186 kg).
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Conditions : Batch-wise addition of STAB at 20–30°C, stirred for 12 hours.
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Workup : Aqueous NaOH quench, DCM extraction, and vacuum distillation.
Analytical Characterization
Critical characterization data for intermediates and the final compound include:
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¹H NMR (400 MHz, CDCl₃): δ 7.55 (d, J = 8.1 Hz, 1H, aromatic), 3.47 (s, 2H, CH₂SO₂), 2.48 (m, 10H, piperazine/piperidine), 1.08 (t, J = 7.1 Hz, 3H, CH₂CH₃).
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HRMS (ESI) : m/z calcd. for C₂₁H₃₁ClN₃O₃S 452.18, found 453.19 [M+H]⁺.
Challenges and Mitigation Strategies
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Sulfonyl Chloride Hydrolysis : Moisture-sensitive conditions are maintained using anhydrous DCM and molecular sieves.
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Piperazine Degradation : Reactions are conducted under inert atmosphere to prevent oxidation of the piperazine ring.
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Byproduct Formation : Excess STAB (1.2–1.5 equiv) ensures complete conversion, minimizing unreacted methanone .
Chemical Reactions Analysis
Types of Reactions
{1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry
In chemistry, {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its sulfonyl group and piperidine ring make it a candidate for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism by which {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target molecules, while the piperidine and piperazine rings could enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs from the evidence share a piperazine-piperidine scaffold with sulfonyl or sulfonamide substituents. Key structural differences lie in:
- Aromatic sulfonyl groups: Ethoxy vs. sulfamoylamino, nitro, or halogenated substituents.
- Piperazine substituents : Ethyl vs. benzhydryl, bis(4-fluorophenyl)methyl, or methyl groups.
Impact of Substituents on Physicochemical Properties
- Ethoxy vs. However, sulfamoylamino groups may improve hydrogen bonding with enzyme active sites, as seen in carbonic anhydrase inhibitors .
- Piperazine substituents : The 4-ethyl group in the target compound likely reduces steric bulk compared to benzhydryl (6h, 6i) or bis(4-fluorophenyl)methyl (4k) groups, possibly improving solubility and metabolic stability .
Research Findings and Functional Implications
Enzyme Inhibition Potential
While the target compound’s activity is unreported, analogs with sulfamoylamino groups (6h, 6i) show selective carbonic anhydrase I inhibition, attributed to the sulfonamide’s ability to coordinate with zinc in the enzyme active site . The ethoxy group in the target compound may reduce this interaction but could offer selectivity for other targets.
Solubility and Pharmacokinetics
Biological Activity
The compound {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone is a complex organic molecule with potential biological activities. Its unique structure, characterized by the presence of a piperidine and piperazine moiety, suggests diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The chemical structure can be represented as follows:
This indicates a molecular weight of approximately 393.94 g/mol. The compound features a sulfonamide linkage, which is often associated with various pharmacological activities.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl group in particular may facilitate binding to active sites of target proteins, modulating their activity and influencing various biochemical pathways. For instance, similar compounds have shown efficacy in inhibiting enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission .
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the chloro and ethoxy groups may enhance the lipophilicity and membrane permeability of the compound, allowing it to exert its effects on microbial cells effectively.
Anticancer Potential
Preliminary studies suggest that this compound could have anticancer properties. Compounds containing piperidine and piperazine derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of signaling pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with other known compounds reveals that the unique combination of functional groups in {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone may confer distinct biological activities.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Compound A | Antimicrobial |
| Compound B | Compound B | Anticancer |
| This Compound | This Compound | Antimicrobial, Anticancer |
Case Studies
Several case studies have highlighted the biological activity of related piperazine derivatives:
- Inhibition of Acetylcholinesterase : A study demonstrated that certain piperazine derivatives effectively inhibited human acetylcholinesterase, showing potential for treating neurodegenerative diseases such as Alzheimer's .
- Antitumor Activity : Another investigation reported that piperidine derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing {1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]piperidin-3-yl}(4-ethylpiperazin-1-yl)methanone, and how can reaction conditions be optimized?
- Methodology :
- Sulfonation and coupling : Introduce the sulfonyl group to the 5-chloro-2-ethoxyphenyl precursor under controlled pH (e.g., NaHCO₃ buffer) to avoid side reactions. Use DMF or dichloromethane as solvents for coupling reactions with piperidine intermediates .
- Catalyst selection : Employ Pd/C or CuI catalysts for Suzuki-Miyaura coupling if aryl halides are involved, ensuring inert atmospheres (N₂/Ar) to prevent oxidation .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water) to isolate high-purity product .
Q. Which analytical techniques are most effective for characterizing intermediates and the final compound?
- Methodology :
- Structural confirmation : ¹H/¹³C NMR (400–600 MHz) in deuterated DMSO or CDCl₃ to resolve aromatic protons and confirm sulfonyl/piperazine linkages .
- Purity assessment : HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Retention time and peak symmetry indicate purity >98% .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and rule out byproducts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and guide synthetic route optimization?
- Methodology :
- Reaction pathway simulation : Use density functional theory (DFT) to model sulfonation and coupling energetics. Software like Gaussian or ORCA identifies transition states and predicts regioselectivity .
- Solvent effects : COSMO-RS simulations in Schrödinger Suite optimize solvent choice (e.g., DMF vs. THF) to enhance reaction yields by 15–20% .
- Docking studies : Molecular docking (AutoDock Vina) screens potential biological targets (e.g., kinase enzymes) to prioritize synthesis of bioactive analogs .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Methodology :
- Dose-response validation : Conduct IC₅₀/EC₅₀ assays in triplicate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) to confirm activity .
- Off-target profiling : Broad-spectrum kinase or GPCR panels (Eurofins) identify promiscuous binding, explaining discrepancies in cell-based vs. in vitro results .
- Metabolic stability : Liver microsome assays (human/rat) correlate in vitro half-life (t₁/₂) with in vivo efficacy gaps .
Q. What strategies mitigate thermal degradation during storage and handling?
- Methodology :
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., 180°C) to set safe storage limits .
- Lyophilization : Freeze-dry bulk compound under vacuum (0.1 mBar) with cryoprotectants (trehalose) to stabilize hygroscopic powders .
- Light sensitivity : UV-Vis spectroscopy (200–800 nm) identifies λmax for photo-degradation; store in amber vials at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
